(6-(4-Fluorophenyl)imidazo[2,1-b]thiazol-3-yl)(4-(4-fluorophenyl)piperazin-1-yl)methanone
Description
This compound is a hybrid molecule featuring an imidazo[2,1-b]thiazole core substituted with a 4-fluorophenyl group at position 6 and a 4-(4-fluorophenyl)piperazine moiety linked via a methanone bridge. The imidazothiazole scaffold is known for its pharmacological relevance, particularly in CNS-targeting agents, while the piperazine group enhances receptor binding affinity and solubility. The dual fluorophenyl substitutions likely improve metabolic stability and lipophilicity, making it a candidate for further drug development .
Properties
IUPAC Name |
[6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-[4-(4-fluorophenyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F2N4OS/c23-16-3-1-15(2-4-16)19-13-28-20(14-30-22(28)25-19)21(29)27-11-9-26(10-12-27)18-7-5-17(24)6-8-18/h1-8,13-14H,9-12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MSVKVQRDYOCZMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=C(C=C2)F)C(=O)C3=CSC4=NC(=CN34)C5=CC=C(C=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F2N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
Compound A: Thiophen-2-yl (4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)methanone (MK37)
- Core : Thiophene ring instead of imidazothiazole.
- Substituents : 4-(Trifluoromethyl)phenyl on piperazine.
- However, the thiophene ring may reduce metabolic stability compared to the imidazothiazole core .
Compound B: {4-[1-(2-Fluorophenyl)-1H-thieno[3,2-c]pyrazol-3-yl]piperazin-1-yl}(1-methyl-1H-imidazol-4-yl)methanone
- Core: Thienopyrazole fused with pyrazole.
- Substituents: 2-Fluorophenyl on thienopyrazole and 1-methylimidazole.
- The methylimidazole may enhance solubility but reduce blood-brain barrier penetration compared to fluorophenyl groups .
Compound C: (6-(4-Fluorophenyl)-3-methylimidazo[2,1-b]thiazol-2-yl)(4-phenylpiperazin-1-yl)methanone
- Core : Methyl-substituted imidazothiazole.
- Substituents: 4-Phenylpiperazine (non-fluorinated).
- The methyl group on imidazothiazole may alter pharmacokinetics by slowing oxidative metabolism .
Pharmacological Implications
| Parameter | Target Compound | Compound A | Compound B |
|---|---|---|---|
| Core Structure | Imidazothiazole | Thiophene | Thienopyrazole-Pyrazole |
| Fluorination | Dual (C6, Piperazine) | Piperazine (CF3) | Thienopyrazole (F) |
| Predicted LogP | ~3.2 | ~3.8 | ~2.9 |
| Metabolic Stability | High (fluorine shielding) | Moderate (thiophene oxidation) | Low (methylimidazole cleavage) |
| Target Relevance | 5-HT receptors, kinases | Serotonin receptors | Kinases, GPCRs |
Critical Analysis of Research Findings
- Electron-Withdrawing Effects : Fluorine and trifluoromethyl groups in the target compound and Compound A enhance binding to receptors like 5-HT1A, but Compound A’s thiophene may limit CNS penetration due to higher hydrophobicity .
- Thermodynamic Stability: Crystallographic studies (using SHELX ) suggest the target compound’s piperazine-methanone linkage adopts a low-energy conformation, favoring receptor docking compared to Compound C’s non-fluorinated analog.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
